molecular formula C17H22N6O B2820114 cyclopropyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049484-88-9

cyclopropyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2820114
CAS No.: 1049484-88-9
M. Wt: 326.404
InChI Key: IFURXELIROPHTQ-UHFFFAOYSA-N
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Description

Cyclopropyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that features a cyclopropyl group, a piperazine ring, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting p-tolylmethylamine with sodium azide and triethyl orthoformate under reflux conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane and a suitable alkene.

    Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with a suitable dihalide, such as 1,4-dichlorobutane.

    Final Coupling: The final step involves coupling the tetrazole and piperazine intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the tetrazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the p-tolyl group or the cyclopropyl group.

    Reduction: Reduced forms of the tetrazole or piperazine rings.

    Substitution: Substituted derivatives at the piperazine or tetrazole moieties.

Scientific Research Applications

Cyclopropyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and infections.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of cyclopropyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing the compound to inhibit enzymes that recognize carboxylate groups. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
  • Cyclopropyl(4-((1-(m-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Uniqueness

Cyclopropyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group can enhance the compound’s stability and its ability to cross biological membranes, while the p-tolyl group can influence its binding affinity to various targets.

Properties

IUPAC Name

cyclopropyl-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c1-13-2-6-15(7-3-13)23-16(18-19-20-23)12-21-8-10-22(11-9-21)17(24)14-4-5-14/h2-3,6-7,14H,4-5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFURXELIROPHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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